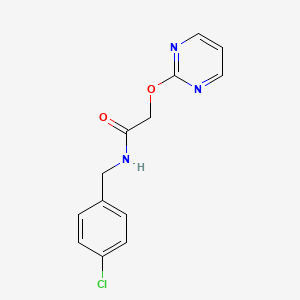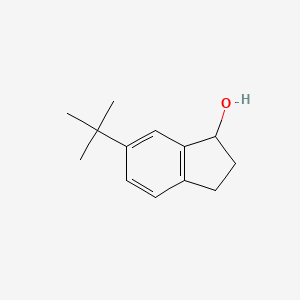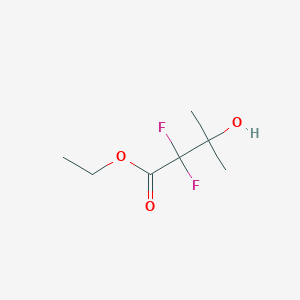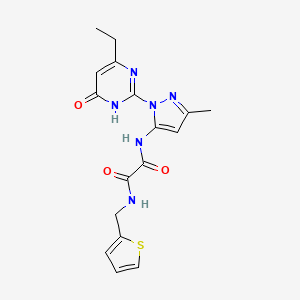
N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-(pyrimidin-2-yloxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CBP, and has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis and Bioactivity
Antimicrobial and Antituberculosis Activity
Another research avenue explores the antimicrobial and antituberculosis potential of related compounds. A study synthesized isoniazid clubbed pyrimidine derivatives, which showed good antimicrobial activity against various pathogens and considerable antituberculosis activity, suggesting their potential in treating infectious diseases (Hetal I. Soni & N. Patel, 2017).
Imaging Applications
In the field of imaging, derivatives of the compound have been used in the synthesis of radioligands for positron emission tomography (PET) to image the translocator protein (18 kDa), indicating their utility in biomedical imaging and neuroscience research (F. Dollé et al., 2008).
Crystal Structure Studies
Studies on the crystal structures of related compounds provide insights into their chemical properties and potential applications. For example, research on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate revealed specific conformational features, which could inform further chemical synthesis and applications (S. Subasri et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
The exploration of bioactive benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions indicates the potential of these compounds in renewable energy technologies and drug design. This research suggests that these compounds could serve as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing their versatility beyond biomedical applications (Y. Mary et al., 2020).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-11-4-2-10(3-5-11)8-17-12(18)9-19-13-15-6-1-7-16-13/h1-7H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDCGVKJXZUMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]methoxy}acetic acid](/img/structure/B2807222.png)
![4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2807223.png)

![6-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylic acid](/img/structure/B2807225.png)

![N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2807230.png)
![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2807231.png)
![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2807232.png)
![2-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2807233.png)
![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2807234.png)

![7-methoxy-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2807237.png)